3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the 3-bromo-1H-1,2,4-triazole moiety, which can be synthesized from 1H-1,2,4-triazole through bromination reactions . The adamantanecarboxamide structure is then introduced through a series of coupling reactions, often involving the use of coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity while minimizing waste . These methods are designed to be more sustainable and scalable compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Substitution: The bromine atom on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of substituted triazoles .
Scientific Research Applications
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities . The adamantanecarboxamide moiety can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-1,2,4-triazole
- 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
- 3-Amino-1H-1,2,4-triazole
Uniqueness
What sets 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-1-ADAMANTANECARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantanecarboxamide moiety, in particular, enhances its stability and potential for interaction with biological targets .
Properties
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)-N-[1-(4-butan-2-ylphenyl)propyl]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35BrN4O/c1-4-17(3)20-6-8-21(9-7-20)22(5-2)29-23(32)25-11-18-10-19(12-25)14-26(13-18,15-25)31-16-28-24(27)30-31/h6-9,16-19,22H,4-5,10-15H2,1-3H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJAKRKUJBFAGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.